molecular formula C16H14N2S B5830389 4-ethyl-2-phenyl-1(2H)-phthalazinethione

4-ethyl-2-phenyl-1(2H)-phthalazinethione

Cat. No.: B5830389
M. Wt: 266.4 g/mol
InChI Key: BIRIAQCSWBTPJZ-UHFFFAOYSA-N
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Description

4-Ethyl-2-phenyl-1(2H)-phthalazinethione is a phthalazine derivative characterized by a thione (C=S) group at position 1, an ethyl substituent at position 4, and a phenyl group at position 2. The thione group enhances reactivity compared to ketone analogues, making it a critical moiety for interactions in biological systems .

Properties

IUPAC Name

4-ethyl-2-phenylphthalazine-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-2-15-13-10-6-7-11-14(13)16(19)18(17-15)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRIAQCSWBTPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=S)C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4-ethyl-2-phenyl-1(2H)-phthalazinethione with analogous compounds:

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Boiling Point (°C) Key Structural Features Biological Activity
This compound 4-Ethyl, 2-Phenyl, 1-S N/A N/A N/A Thione group, ethyl, phenyl substituents Inferred antimicrobial/cytotoxic
4-Phenyl-1(2H)-phthalazinethione 4-Phenyl, 1-S 242.30 N/A N/A Thione group, phenyl at C4 Antimicrobial
4-(4-Chlorophenyl)-2-methyl-1(2H)-phthalazinone 4-Cl-Ph, 2-Me, 1-O 270.06 147–148 419.7 (predicted) Ketone group, chlorophenyl, methyl Not reported
4-(4-Methylphenyl)-2-propargyl-phthalazin-1(2H)-one 4-Me-Ph, 2-propargyl, 1-O 276.32 168–170 N/A Ketone group, propargyl, methylphenyl Antifungal, cytotoxic
6,7-Dichloro-4-(4-Cl-Ph)-2-[4-(CF3O)Ph]-1(2H)-phthalazinone 4-Cl-Ph, 6,7-Cl, 2-CF3O 485.67 N/A N/A Trifluoromethoxy, dichloro substituents Not reported

Key Observations:

  • Substituent Effects: Thione vs. Ketone: The thione group (C=S) in this compound increases electrophilicity compared to ketone analogues (C=O), enhancing reactivity with nucleophiles like cysteine residues in enzymes . Phenyl vs. Propargyl: The phenyl group at C2 may stabilize π-π stacking interactions in protein binding sites, whereas propargyl groups (e.g., in ) introduce steric bulk and alkyne reactivity.
  • Crystallinity and Packing: In 4-(4-methylphenyl)-2-propargyl-phthalazinone, a dihedral angle of 53.93° between the methylphenyl ring and phthalazinone system influences molecular packing via C–H···O hydrogen bonds and π-π interactions (centroid distance: 3.699 Å) . The ethyl and phenyl substituents in the target compound may alter these angles, affecting solubility and crystallinity.

Q & A

Q. What factorial design approaches optimize the synthesis of phthalazinethione-metal complexes?

  • Methodological Answer : Apply a 2³ factorial design varying:
  • Temperature (25°C vs. 60°C).
  • Solvent (DMF vs. THF).
  • Metal salt (CuCl₂ vs. Zn(OAc)₂).
    Analyze yield and crystallinity via ANOVA. Response surface methodology (RSM) identifies optimal conditions .

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